6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 5-amino-3-methylpyrazole substituent at position 6 and a 4-chlorophenyl group at position 1. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds of significant pharmaceutical interest due to their structural resemblance to purine bases, enabling diverse biological interactions . These compounds are explored for antiviral, antitumor, and antifungal activities .
Properties
IUPAC Name |
6-(5-amino-3-methylpyrazol-1-yl)-1-(4-chlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN7O/c1-8-6-12(17)23(21-8)15-19-13-11(14(24)20-15)7-18-22(13)10-4-2-9(16)3-5-10/h2-7H,17H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVCAKFTCVTTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to detail its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H12ClN5O
- Molecular Weight : 287.72 g/mol
- CAS Number : 1018473-23-8
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT-116) cancers. The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation and survival .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| This compound | A549 | TBD |
| This compound | HCT116 | TBD |
Antimicrobial Activity
Pyrazole derivatives are also recognized for their antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. The proposed mechanism includes disruption of microbial cell membranes and inhibition of critical enzymatic pathways .
Anti-inflammatory and Analgesic Effects
Research indicates that pyrazolo[3,4-d]pyrimidines can exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX) and lipoxygenases (LOX), leading to reduced production of pro-inflammatory mediators. These compounds also show promise as analgesics in pain models .
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer effects of several pyrazolo derivatives including the target compound, researchers found that modifications in the substituents significantly influenced cytotoxicity. The compound exhibited promising results in reducing cell viability in MCF-7 cells through apoptosis induction.
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various pyrazolo derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions (like chlorine) showed enhanced activity compared to their non-substituted counterparts.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazolo derivatives act as selective inhibitors of kinases involved in cancer progression.
- Receptor Modulation : These compounds may interact with adenosine receptors and other targets to exert their pharmacological effects.
- Oxidative Stress Reduction : Some studies suggest that pyrazoles can enhance antioxidant defenses within cells.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Analysis of Substituent Effects on Activity
4-Chlorophenyl vs. Substitution at the para-position (4-chloro) is associated with higher antifungal activity compared to ortho-substituted analogs (e.g., 2-chlorophenyl in ), as seen in related triazole antifungals .
Amino-Pyrazole vs. Chloromethyl/Methylthio Groups: The 5-amino-3-methylpyrazole substituent in the target compound provides hydrogen-bonding capacity, which is absent in chloromethyl () or methylthio () analogs. This feature may enhance solubility and interaction with enzymatic active sites . Chloromethyl groups () are electrophilic, enabling covalent binding to targets but increasing toxicity risks.
Antifungal Activity: highlights that 5-amino-6-arylamino derivatives (e.g., compound 5) exhibit superior antifungal activity against Sclerotinia sclerotiorum at low concentrations (83–100% inhibition at 10–50 mg/L). The target compound’s 4-chlorophenyl group may further optimize this activity compared to 4-fluorophenylamino or methylthio analogs .
Computational and Crystallographic Insights
- X-ray crystallography () confirms delocalized electron systems in pyrazolo[3,4-d]pyrimidin-4-ones, stabilizing the planar structure and facilitating π-π stacking with biological targets.
- Noncovalent interaction analysis () suggests that the target compound’s amino and chloro groups participate in hydrogen bonding and halogen interactions, critical for binding to fungal CYP51 or kinase domains .
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrazolo[3,4-d]pyrimidin-4-one core?
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is typically synthesized via tandem aza-Wittig and annulation reactions. For example, iminophosphorane intermediates react with aromatic isocyanates and hydrazine to regioselectively form the fused heterocyclic system. Key steps include cyclization under reflux conditions and purification via recrystallization (e.g., using acetonitrile or ethanol) . IR and NMR are critical for confirming intermediate structures, while X-ray diffraction resolves regiochemistry ambiguities .
Q. How is the structural integrity of the compound validated during synthesis?
Structural validation relies on spectral characterization:
- IR spectroscopy identifies functional groups (e.g., NH stretches at ~3300–3400 cm).
- NMR confirms substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.2–8.1 ppm).
- X-ray crystallography (using SHELXL or ORTEP-III) resolves stereochemical ambiguities and validates hydrogen bonding networks .
Q. What preliminary bioassays are used to evaluate biological activity?
Antifungal activity is commonly assessed against Botrytis cinerea and Sclerotinia sclerotiorum via mycelium growth inhibition assays. Compounds are tested at concentrations ranging from 10–50 mg/L, with efficacy quantified as percentage inhibition relative to controls. For example, derivatives with 4-chlorophenyl substituents show 83–100% inhibition at 50 mg/L .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful temperature control to avoid side reactions .
- Catalyst screening : Pd(PPh) improves cross-coupling efficiency in Suzuki-Miyaura reactions (e.g., aryl boronic acid coupling) .
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify optimal reagent ratios and reaction times .
Q. What strategies address contradictions in bioactivity data across structural analogs?
Discrepancies in antifungal activity (e.g., methyl vs. benzyl substituents) are analyzed via:
Q. What challenges arise in crystallographic refinement of this compound?
Common issues include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
